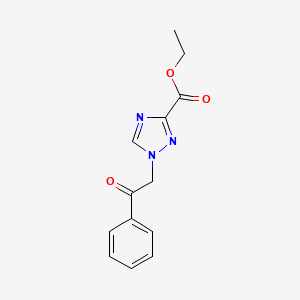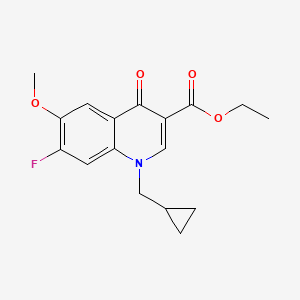![molecular formula C20H23N3O2 B15118938 N-(3-methylphenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide](/img/structure/B15118938.png)
N-(3-methylphenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-{6-oxo-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-11-yl}acetamide is a complex organic compound with a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 3-methylphenylamine with a suitable acylating agent to form an intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final product. The reaction conditions often involve the use of organic solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions and monitor the kinetics of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methylphenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium hydroxide. The reactions are typically conducted under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide, 2,2-dimethyl-N-(3-methylphenyl): This compound shares a similar phenyl group but differs in its overall structure and functional groups.
N-(3,5-Dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Another compound with a similar phenyl group but different substituents and overall structure.
Uniqueness
N-(3-methylphenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide is unique due to its tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H23N3O2 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-14-4-2-5-17(8-14)21-19(24)13-22-10-15-9-16(12-22)18-6-3-7-20(25)23(18)11-15/h2-8,15-16H,9-13H2,1H3,(H,21,24) |
InChI-Schlüssel |
UJHMPFUMBRIETD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Fluorobenzenesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine](/img/structure/B15118856.png)

![4-[(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B15118866.png)
![2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B15118869.png)
![9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118875.png)
![1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15118878.png)
![N-tert-butyl-1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-3-carboxamide](/img/structure/B15118907.png)
![8-(Ethanesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B15118918.png)
![6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B15118926.png)
![4-[(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1-(propan-2-yl)-1H-imidazole](/img/structure/B15118944.png)

![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118949.png)
![2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15118951.png)
![6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15118952.png)
